5H,6H,7H-imidazo[2,1-b][1,3]thiazin-6-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c9-5-3-8-2-1-7-6(8)10-4-5/h1-2,5,9H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCNMLXTZXABIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CSC2=NC=CN21)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406233 | |
| Record name | T6441147 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34035-41-1 | |
| Record name | T6441147 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5h,6h,7h Imidazo 2,1 B 1 2 Thiazin 6 Ol and Its Derivatives
Cyclization Strategies for the Imidazo[2,1-b]researchgate.netresearchgate.netthiazine Ring System
The formation of the fused imidazo[2,1-b] researchgate.netresearchgate.netthiazine (B8601807) structure is typically achieved through cyclization reactions that build the six-membered thiazinone ring onto a pre-existing imidazole (B134444) core. These strategies are crucial for accessing the central scaffold from which a variety of derivatives can be elaborated.
Base-Mediated Annulation Reactions
Base-mediated annulation represents a foundational approach for constructing fused heterocyclic systems. mdpi.com In this method, a base is used to deprotonate a nucleophilic site, initiating an intramolecular or intermolecular reaction that leads to ring formation. nih.gov For the synthesis of the imidazo[2,1-b] researchgate.netresearchgate.netthiazine skeleton, this typically involves the reaction of an imidazole derivative bearing a nucleophilic sulfur atom with a suitable electrophilic partner containing a leaving group.
The reaction between imidazole derivatives and oxiranes, such as 2-(chloromethyl)oxirane (commonly known as epichlorohydrin), is a direct method for synthesizing the hydroxylated thiazine ring. The process involves an initial nucleophilic attack by the imidazole thiol onto the oxirane, followed by a base-mediated intramolecular cyclization that forms the six-membered ring and establishes the hydroxyl group at the 6-position. This reaction pathway leads directly to the formation of 6,7-Dihydro-5H-imidazo[2,1-b] researchgate.netresearchgate.netthiazin-6-ol, which can then serve as a key intermediate for further derivatization. biointerfaceresearch.com For instance, the hydroxyl group of this core structure can be used to create a variety of ether derivatives by reacting it with substituted 2-chloropyridines. mdpi.com
A specific and effective application of the base-mediated strategy involves the direct reaction of imidazole-2-thiols with 2-(chloromethyl)oxirane. In this two-step, one-pot synthesis, the imidazole-2-thiol first reacts with the electrophilic chloromethyl group of the oxirane. Subsequently, the epoxide ring is opened by the imidazole nitrogen atom in a base-catalyzed intramolecular cyclization, yielding the target compound, 5H,6H,7H-imidazo[2,1-b] researchgate.netresearchgate.netthiazin-6-ol. This method is efficient for producing the core scaffold, which can then be used to synthesize a range of biologically active molecules. biointerfaceresearch.com The resulting alcohol, 6,7-Dihydro-5H-imidazo[2,1-b] researchgate.netresearchgate.netthiazin-6-ol, is a versatile precursor for creating libraries of related compounds. biointerfaceresearch.commdpi.com
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| Imidazole-2-thiol | 2-(chloromethyl)oxirane | 6,7-Dihydro-5H-imidazo[2,1-b] researchgate.netresearchgate.netthiazin-6-ol | biointerfaceresearch.com |
| 6,7-Dihydro-5H-imidazo[2,1-b] researchgate.netresearchgate.netthiazin-6-ol | 6-chloronicotinonitrile | 6-[(6,7-Dihydro-5H-imidazo[2,1-b] researchgate.netresearchgate.netthiazin-6-yl)oxy]nicotinonitrile | mdpi.com |
| 2,3-Diphenyl-6,7-dihydro-5H-imidazo[2,1-b] researchgate.netresearchgate.netthiazin-6-ol | 6-chloronicotinonitrile | 6-[(2,3-Diphenyl-6,7-dihydro-5H-imidazo[2,1-b] researchgate.netresearchgate.netthiazin-6-yl)oxy]nicotinonitrile | mdpi.com |
Gold(I) Catalysis in Cyclization Reactions
Modern synthetic chemistry has increasingly turned to transition-metal catalysis for its efficiency and selectivity. Gold(I) catalysts, in particular, have emerged as powerful tools for promoting the cyclization of functionalized alkynes. researchgate.net These catalysts are prized for their ability to activate alkyne moieties toward nucleophilic attack under mild conditions, enabling the construction of complex heterocyclic frameworks.
A highly effective method for synthesizing the imidazo[2,1-b] researchgate.netresearchgate.netthiazine ring system involves the gold(I) chloride (AuCl)-promoted cyclization of 2-alkynylthioimidazoles. researchgate.net This reaction proceeds through a selective 6-endo-dig cyclization pathway, where the nitrogen atom of the imidazole ring attacks the gold-activated alkyne. This atom-economic approach allows for the formation of the six-membered thiazine ring with good to excellent yields across a range of substituted 2-alkynylthioimidazoles. researchgate.net The use of AuCl as a catalyst is crucial for achieving high selectivity, avoiding competing reaction pathways that can occur with other electrophiles. researchgate.net This methodology has been successfully applied to synthesize various 5-substituted 7H-imidazo[2,1-b] researchgate.netresearchgate.netthiazines. researchgate.net
| Substrate (2-Alkynylthioimidazole) | Catalyst | Solvent | Reaction Pathway | Reference |
|---|---|---|---|---|
| Various substituted 2-alkynylthioimidazoles | AuCl | DCE/DCM | Selective 6-endo-dig | researchgate.net |
The application of microwave irradiation has become a popular technique in organic synthesis to accelerate reaction rates and improve yields. mdpi.commdpi.com Microwave-assisted synthesis offers significant advantages over conventional heating, including reduced reaction times, often from hours to minutes, and cleaner reaction profiles with fewer byproducts. mdpi.comnih.gov This technology can be effectively applied to various cyclization reactions, including the intramolecular Staudinger/aza-Wittig cyclization to form 2-aminoimidazolidines and palladium-catalyzed heterocyclizations. mdpi.comnih.gov In the context of imidazo[2,1-b] researchgate.netresearchgate.netthiazine synthesis, microwave heating can potentially be applied to both base-mediated and gold-catalyzed cyclization reactions to enhance their efficiency. The use of microwave irradiation in the synthesis of heterocyclic compounds like 1,2,4-triazoles has demonstrated significantly reduced reaction times and high yields, highlighting its potential as a green and efficient method. nih.gov
One-Pot Synthetic Approaches to Imidazo[2,1-b]thiazine Scaffolds
One-pot, multi-component reactions represent an efficient and environmentally friendly strategy for synthesizing complex heterocyclic systems like imidazo[2,1-b]thiazines. A notable method involves the three-component, solvent-free reaction of thiohydantoins, aromatic aldehydes, and 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone). biointerfaceresearch.comresearchgate.net This reaction, typically catalyzed by p-toluenesulfonic acid (p-TSA) at elevated temperatures (around 120°C), proceeds through a cascade of Knoevenagel condensation, Michael addition, and subsequent cyclization to yield functionalized imidazo[2,1-b] biointerfaceresearch.comnih.govthiazine derivatives in good to excellent yields. biointerfaceresearch.comresearchgate.net
While this specific approach leads to more complex, annulated versions of the scaffold, the underlying principles are crucial for building the core structure. Another powerful one-pot method for creating a related, unsaturated scaffold, imidazo[2,1-b]thiazole (B1210989), is the Groebke–Blackburn–Bienaymé reaction (GBBR). mdpi.com This reaction utilizes an aldehyde (like 3-formylchromone), an amino-heterocycle (such as 2-aminothiazole), and an isocyanide component to construct the fused heterocyclic system under mild conditions. mdpi.com
Functionalization and Derivatization Strategies
The 5H,6H,7H-imidazo[2,1-b] biointerfaceresearch.comnih.govthiazin-6-ol core, once formed, serves as a versatile platform for further chemical modification. The hydroxyl group at the C-6 position and the sulfur atom in the thiazine ring are primary sites for functionalization through nucleophilic substitution and oxidation reactions, respectively.
Nucleophilic Substitution Reactions
The hydroxyl group of 6,7-dihydro-5H-imidazo[2,1-b] biointerfaceresearch.comnih.govthiazin-6-ol (a key starting material) provides a nucleophilic center for introducing a variety of substituents, particularly through reactions with electrophilic partners. biointerfaceresearch.commdpi.com
A significant derivatization strategy involves the nucleophilic substitution reaction between 3-hydroxy-imidazo[2,1-b] biointerfaceresearch.comnih.govthiazines (the tautomeric form of the title compound is often named this way in literature) and various substituted halopyridines. mdpi.com This reaction is typically performed in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) using a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group, thereby generating a potent nucleophile. biointerfaceresearch.commdpi.com The resulting alkoxide readily attacks the electron-deficient pyridine (B92270) ring, displacing a halogen atom (e.g., chlorine or fluorine) to form a new C-O bond. biointerfaceresearch.combiointerfaceresearch.commdpi.com This method has been successfully used to synthesize a library of (pyridinyloxy)imidazo[2,1-b] biointerfaceresearch.comnih.govthiazine derivatives. biointerfaceresearch.commdpi.com
For instance, the reaction of 6,7-dihydro-5H-imidazo[2,1-b] biointerfaceresearch.comnih.govthiazin-6-ol with various substituted 2-chloropyridines or 4-fluoropyridines at room temperature furnishes the corresponding ether-linked hybrid molecules in yields ranging from 53% to 74%. biointerfaceresearch.combiointerfaceresearch.com
Table 1: Synthesis of Pyridinyloxy-Substituted Imidazo[2,1-b] biointerfaceresearch.comnih.govthiazines
| Imidazothiazine Reactant | Halopyridine Reactant | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 6,7-Dihydro-5H-imidazo[2,1-b] biointerfaceresearch.comnih.govthiazin-6-ol | 5-Chloro-2-fluoropyridine | 6-[(5-Chloropyridin-2-yl)oxy]-6,7-dihydro-5H-imidazo[2,1-b] biointerfaceresearch.comnih.govthiazine | 55% | biointerfaceresearch.com |
| 6,7-Dihydro-5H-imidazo[2,1-b] biointerfaceresearch.comnih.govthiazin-6-ol | 2-Fluoro-5-(trifluoromethyl)pyridine | 6-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}-6,7-dihydro-5H-imidazo[2,1-b] biointerfaceresearch.comnih.govthiazine | 61% | biointerfaceresearch.com |
| 6,7-Dihydro-5H-imidazo[2,1-b] biointerfaceresearch.comnih.govthiazin-6-ol | 2-Chloro-3-nitropyridine | 6-[(3-Nitropyridin-2-yl)oxy]-6,7-dihydro-5H-imidazo[2,1-b] biointerfaceresearch.comnih.govthiazine | 64% | biointerfaceresearch.com |
| 2,3-Diphenyl-6,7-dihydro-5H-imidazo[2,1-b] biointerfaceresearch.comnih.govthiazin-6-ol | 2-Chloro-3,5-dinitropyridine | 6-[(3,5-Dinitropyridin-2-yl)oxy]-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b] biointerfaceresearch.comnih.govthiazine | 74% | biointerfaceresearch.com |
These nucleophilic substitution reactions exhibit high regioselectivity. When using polysubstituted halopyridines, the substitution occurs exclusively at the carbon atom bearing the most labile halogen, typically activated by electron-withdrawing groups and the ring nitrogen. For example, in reactions with 2-chloropyridines or 4-fluoropyridines, the nucleophilic attack and displacement selectively occur at the C-2 or C-4 position, respectively. biointerfaceresearch.commdpi.com Even in the presence of other potential electrophilic sites, such as nitro groups, the substitution of the halogen is the favored pathway. biointerfaceresearch.com This selectivity is attributed to the strong polarization of the carbon-halogen bond, which is enhanced by the adjacent sp2-hybridized nitrogen atom of the pyridine ring. biointerfaceresearch.com
To expand the functionalization possibilities, the hydroxyl group of the imidazothiazine core can be converted into a better leaving group, such as a mesylate. The reaction of hydroxy(benzo)imidazo[2,1-b] biointerfaceresearch.comnih.govthiazines with methanesulfonyl chloride in pyridine yields the corresponding methanesulfonate (B1217627) derivatives. lp.edu.ua These mesylates serve as excellent electrophilic substrates for reactions with various nucleophiles.
Research has shown that the reaction of these mesylates with nucleophiles like sodium azide (B81097) (NaN₃) and sodium cyanide (NaCN) can be complex. lp.edu.ualpnu.ua When reacting with sodium azide, a competitive environment between nucleophilic substitution (S_N) and elimination (E) reactions is observed, leading to a mixture of the desired azido-substituted product and an unsaturated elimination product. lp.edu.ualpnu.ua In the case of sodium cyanide, the elimination reaction becomes the dominant pathway. lp.edu.ualpnu.ua This indicates that while substitution is possible, the reaction conditions must be carefully optimized to favor the desired S_N pathway over elimination.
Oxidation Reactions
The sulfur atom within the thiazine ring is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxides and sulfones. These oxidized derivatives are of interest as they can exhibit altered chemical and biological properties. The oxidation of pyridinyloxy-substituted imidazo[2,1-b] biointerfaceresearch.comnih.govthiazines has been successfully achieved using meta-chloroperbenzoic acid (m-CPBA). researchgate.net This reaction typically results in the formation of the corresponding sulfones, where the sulfur atom is oxidized to its highest oxidation state (SO₂). researchgate.net This transformation provides another avenue for structural diversification of the imidazo[2,1-b] biointerfaceresearch.comnih.govthiazine scaffold. researchgate.net
Synthesis of Sulfoxide (B87167) Derivatives from Thiazinyl Moieties
The oxidation of the sulfur atom within the 6-(2-pyridinyloxy)substituted imidazo[2,1-b] mdpi.comresearchgate.netthiazine framework can be controlled to produce the corresponding sulfoxides. Research has identified chemoselective conditions for this transformation. The process results in the formation of sulfoxides as a mixture of diastereomers. These individual diastereomers can then be successfully separated using chromatographic techniques for further characterization and evaluation. researchgate.net
A library of nitroimidazole-based compounds, which included 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] mdpi.comresearchgate.netthiazine 8-oxides (sulfoxides), was screened for potential therapeutic applications. Within this screening, these sulfoxide derivatives were identified as potent hits against human African trypanosomiasis (HAT). researchgate.net Notably, these compounds demonstrated favorable metabolic stability and excellent cell permeability. Further investigation to identify the most active chiral form led to the development of a thiazine oxide analogue of pretomanid (B1679085) as a promising lead compound. researchgate.net
Formation of Sulfone Derivatives
Further oxidation of the thiazinyl moiety in 6-(2-pyridinyloxy) imidazo[2,1-b] mdpi.comresearchgate.netthiazines leads to the formation of sulfone derivatives. This transformation can be achieved through soft oxidation at room temperature over 48 hours. researchgate.net The reaction typically employs a threefold excess of an oxidizing agent, such as meta-chloroperbenzoic acid (m-CPBA), in the presence of sodium hydrogen phosphate. researchgate.net This method has been successfully applied to a series of pyridinyloxy-substituted imidazo[2,1-b] mdpi.comresearchgate.netthiazines, yielding the corresponding sulfones. These sulfone-bearing heterocyclic molecules are of significant interest in medicinal chemistry. researchgate.net
Etherification and Esterification of the Hydroxyl Group
The hydroxyl group at the 6-position of the imidazo[2,1-b] mdpi.comresearchgate.netthiazine core is a key site for synthetic modification through etherification and esterification reactions.
Synthesis of Methanesulfonate Esters
Methanesulfonate esters, or mesylates, of (benzo)imidazo[2,1-b] mdpi.comresearchgate.netthiazine derivatives can be synthesized from the parent alcohol. The reaction involves treating the corresponding hydroxyl compound with methanesulfonyl chloride in a pyridine solvent. The mixture is stirred at room temperature for 48 hours to yield the desired methanesulfonate ester. biointerfaceresearch.com This conversion of the hydroxyl group into a good leaving group (mesylate) prepares the molecule for subsequent nucleophilic substitution reactions. biointerfaceresearch.com For example, 6,7-Dihydro-5H-imidazo[2,1-b] mdpi.comresearchgate.netthiazin-6-yl methanesulfonate was synthesized with a 51% yield. biointerfaceresearch.com
Coupling with Phenolic and Heterocyclic Moieties
The hydroxyl group of 5H,6H,7H-imidazo[2,1-b] mdpi.comresearchgate.netthiazin-6-ol serves as a synthetic handle for etherification, allowing for coupling with various heterocyclic moieties. A common method involves the reaction of the hydroxyl compound with substituted 2-chloropyridines or 4-fluoropyridines. mdpi.combiointerfaceresearch.com The reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like dimethylformamide (DMF) at room temperature. mdpi.com This nucleophilic substitution reaction results in the formation of a new ether linkage, connecting the imidazo[2,1-b] mdpi.comresearchgate.netthiazine core to a pyridinyl moiety. mdpi.combiointerfaceresearch.com This approach has been used to generate a diverse library of (pyridinyloxy)imidazo[2,1-b] mdpi.comresearchgate.netthiazine derivatives. mdpi.comjsynthchem.com
Table 1: Examples of Synthesized (Pyridinyloxy)imidazo[2,1-b] mdpi.comresearchgate.netthiazine Derivatives
| Compound Name | Starting Materials | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| 6-[(5-Chloropyridin-2-yl)oxy]-6,7-dihydro-5H-imidazo[2,1-b] mdpi.comresearchgate.netthiazine | 6,7-Dihydro-5H-imidazo[2,1-b] mdpi.comresearchgate.netthiazin-6-ol; 5-Chloro-2-fluoropyridine | 55 | 150-151 | jsynthchem.com |
| 6-[(6,7-Dihydro-5H-imidazo[2,1-b] mdpi.comresearchgate.netthiazin-6-yl)oxy]nicotinonitrile | 6,7-Dihydro-5H-imidazo[2,1-b] mdpi.comresearchgate.netthiazin-6-ol; 6-Chloronicotinonitrile | 58 | 182-183 | mdpi.comjsynthchem.com |
| 2-[(6,7-Dihydro-5H-imidazo[2,1-b] mdpi.comresearchgate.netthiazin-6-yl)oxy]isonicotinonitrile | 6,7-Dihydro-5H-imidazo[2,1-b] mdpi.comresearchgate.netthiazin-6-ol; 2-Chloroisonicotinonitrile | 51 | 106-107 | jsynthchem.com |
| 6-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-6,7-dihydro-5H-imidazo[2,1-b] mdpi.comresearchgate.netthiazine | 6,7-Dihydro-5H-imidazo[2,1-b] mdpi.comresearchgate.netthiazin-6-ol; 2,3-Dichloro-5-(trifluoromethyl)pyridine | Not Reported | 113-114 | mdpi.combiointerfaceresearch.com |
| 6-[(3,5-Dichloropyridin-2-yl)oxy]-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b] mdpi.comresearchgate.netthiazine | 2,3-Diphenyl-6,7-dihydro-5H-imidazo[2,1-b] mdpi.comresearchgate.netthiazin-6-ol; 2,3,5-Trichloropyridine | Not Reported | 165-166 | mdpi.com |
Alkylation and Acylation of the Imidazo[2,1-b]mdpi.comresearchgate.netthiazine Core
Information specifically detailing the direct alkylation or acylation on the nitrogen or carbon atoms of the core 5H,6H,7H-imidazo[2,1-b] mdpi.comresearchgate.netthiazin-6-ol ring system is limited in the reviewed literature. Synthetic efforts have predominantly focused on the functionalization of the hydroxyl group or the thiazinyl sulfur atom as described in other sections. While processes like the Friedel-Crafts acylation and direct N-alkylation are fundamental reactions for many heterocyclic systems, specific examples applied to the unsubstituted imidazo[2,1-b] mdpi.comresearchgate.netthiazine core were not prominently found. jsynthchem.commdpi.com
Stereoselective Synthesis of Enantiomers
The development of stereoselective synthetic routes for imidazo[2,1-b] mdpi.comresearchgate.netthiazine derivatives is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. An efficient DBU-catalyzed [3+3] annulation reaction between Morita-Baylis-Hillman carbonates and 2-mercaptobenzimidazoles has been developed. researchgate.net This method allows for the synthesis of a wide range of functionalized 3,4-dihydro-2H-benzo biointerfaceresearch.combeilstein-journals.orgimidazo[2,1-b] mdpi.comresearchgate.netthiazines under mild reaction conditions. researchgate.net
Crucially, this process creates two adjacent stereogenic centers on the thiazine ring. The reaction proceeds with moderate to excellent yields (ranging from 48% to 93%) and notable diastereoselectivity, with ratios from 59:41 to greater than 95:5. researchgate.net This demonstrates a practical method for establishing controlled stereochemistry within the thiazine portion of the fused heterocyclic system.
Industrial Production Methodologies for Related Scaffolds
The industrial-scale synthesis of the imidazo[2,1-b] researchgate.netbiointerfaceresearch.comthiazine framework and its derivatives is primarily centered on efficiency, scalability, and cost-effectiveness. While direct industrial production data for 5H,6H,7H-imidazo[2,1-b] researchgate.netbiointerfaceresearch.comthiazin-6-ol is not extensively published, methodologies for structurally related and commercially significant compounds, such as Levamisole (B84282) and Tetramisole, provide insight into the scalable manufacturing processes for the broader imidazothiazole class. These processes often involve multi-step syntheses and chiral resolution techniques.
A foundational method for producing the specific 6-hydroxy-imidazo[2,1-b] researchgate.netbiointerfaceresearch.comthiazine scaffold involves a two-step process. The synthesis initiates with the reaction of an appropriate imidazole-2-thiol with 2-(chloromethyl)oxirane (epichlorohydrin). biointerfaceresearch.com This reaction, typically conducted in methanol (B129727) with a base like sodium hydroxide, proceeds at room temperature. biointerfaceresearch.commdpi.com The resulting intermediate, 6,7-dihydro-5H-imidazo[2,1-b] researchgate.netbiointerfaceresearch.comthiazin-6-ol, is the core structure of interest. biointerfaceresearch.com Subsequent derivatization can be achieved through nucleophilic substitution at the hydroxyl group, often using sodium hydride in an anhydrous solvent like dimethylformamide (DMF) to facilitate the reaction with various substituted electrophiles. mdpi.combiointerfaceresearch.com
For the related and widely manufactured imidazo[2,1-b]thiazole compound Tetramisole, several industrial pathways exist. One common approach begins with the reaction of phenacyl bromide with an amine, followed by treatment with potassium cyanate (B1221674) to form an imidazolidone intermediate. google.com This intermediate is then subjected to cyclization using reagents like thionyl chloride or phosphorus pentasulfide to yield the racemic tetramisole. google.comijarsct.co.in
A critical step in the industrial production of the anthelmintic drug Levamisole is the resolution of the racemic tetramisole. epo.org Levamisole is the levorotatory (-) enantiomer and possesses the majority of the desired biological activity. epo.org Industrial resolution is commonly achieved by forming diastereomeric salts with a chiral acid, such as L-N-[(4-methoxyphenyl)sulfonyl]glutamic acid or d-10-camphorsulphonic acid. ijarsct.co.inepo.org This process allows for the selective precipitation and isolation of the desired levamisole salt, from which the active compound is then liberated. epo.orggoogleapis.com
Modern synthetic chemistry also explores more environmentally friendly and efficient methods suitable for large-scale production. One-pot, three-component reactions under solvent-free conditions have been developed for certain imidazo[2,1-b] researchgate.netbiointerfaceresearch.comthiazine derivatives. researchgate.net These methods, which involve heating a mixture of an aldehyde, a thiohydantoin, and a dione (B5365651) with a catalytic amount of an acid like p-toluenesulfonic acid, offer advantages in terms of reduced waste and operational simplicity, which are highly desirable in an industrial context. researchgate.net
The following tables summarize the key findings from research on these synthetic methodologies.
Table 1: Synthesis of 6,7-dihydro-5H-imidazo[2,1-b] researchgate.netbiointerfaceresearch.comthiazin-6-ol
| Starting Materials | Reagents & Conditions | Product | Yield | Source |
| Imidazole-2-thiol, 2-(chloromethyl)oxirane | NaOH, MeOH, Room Temperature, 24h | 6,7-Dihydro-5H-imidazo[2,1-b] researchgate.netbiointerfaceresearch.comthiazin-6-ol | 90% | biointerfaceresearch.com |
Table 2: Industrial Synthesis and Resolution of Tetramisole/Levamisole
| Step | Starting Materials | Reagents & Conditions | Product | Key Finding | Source |
| Synthesis | 1-(2-hydroxyethyl)-4-phenyl-4-imidazolin-2-thione | Thionyl Chloride | Tetramisole | A method for creating the racemic compound. | google.com |
| Resolution | Tetramisole hydrochloride | L-N-[(4-methoxyphenyl)sulfonyl]glutamic acid, Water, NaOH | Levamisole L-N-[(4-methoxyphenyl)sulfonyl]glutamic acid (salt) | Efficient isolation of the active enantiomer via diastereomeric salt precipitation. | epo.orggoogleapis.com |
| Liberation | Levamisole salt | Base, followed by acidification (e.g., HCl) | Levamisole hydrochloride | Conversion of the isolated salt to the final hydrochloride product form. | epo.orggoogleapis.com |
Structural Elucidation and Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopybiointerfaceresearch.comlp.edu.ua
NMR spectroscopy is a cornerstone technique for the structural determination of 5H,6H,7H-imidazo[2,1-b] mdpi.comresearchgate.netthiazin-6-ol and its analogues. It provides detailed information about the hydrogen and carbon atomic environments within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysislp.edu.uabiointerfaceresearch.com
The ¹H NMR spectrum of the 6,7-dihydro-5H-imidazo[2,1-b] mdpi.comresearchgate.netthiazine (B8601807) core, found in derivatives, displays characteristic signals for the protons of the bicyclic system. For instance, in the methanesulfonate (B1217627) derivative of the parent alcohol, the protons on the thiazinane ring appear as complex multiplets. lp.edu.ua The methylene (B1212753) protons adjacent to the sulfur atom (C7-H₂) and the nitrogen atom (C5-H₂) typically resonate at distinct chemical shifts. lp.edu.uabiointerfaceresearch.com The proton at the chiral center (C6-H) is observed as a multiplet, its chemical shift and coupling pattern being highly dependent on the substituent at the 6-position. biointerfaceresearch.com Protons on the imidazole (B134444) ring also show characteristic signals. lp.edu.ua
Analysis of various derivatives, such as 6-[(substituted-pyridinyl)oxy]-6,7-dihydro-5H-imidazo[2,1-b] mdpi.comresearchgate.netthiazines, provides further insight. The C6-H proton in these derivatives typically appears as a multiplet in the range of δ 5.26–5.88 ppm. The diastereotopic methylene protons of the thiazinane ring show complex splitting patterns; the NCH₂ protons (C5) are observed around δ 3.74–4.40 ppm, while the SCH₂ protons (C7) are found at approximately δ 3.41–3.67 ppm. biointerfaceresearch.com
Table 1: Representative ¹H NMR Data for the 6,7-dihydro-5H-imidazo[2,1-b] mdpi.comresearchgate.netthiazine Scaffold in Derivatives (DMSO-d₆)
| Proton | Chemical Shift (δ) ppm | Multiplicity | Reference |
|---|---|---|---|
| C6-H | 5.50–5.54 | m | lp.edu.ua |
| C5-H₂ | 4.30–4.40 | m | lp.edu.ua |
| C7-H₂ | 3.44–3.66 | m | lp.edu.ua |
| Imidazole CH | 7.03 | s | lp.edu.ua |
| Imidazole CH | 7.30 | s | lp.edu.ua |
Note: Data corresponds to 6,7-Dihydro-5Н-imidazo[2,1-b] mdpi.comresearchgate.netthiazin-6-yl methanesulfonate.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysismdpi.combiointerfaceresearch.combiointerfaceresearch.com
The ¹³C NMR spectrum for 6,7-Dihydro-5H-imidazo[2,1-b] mdpi.comresearchgate.netthiazin-6-ol has been explicitly reported, providing clear evidence for the carbon skeleton. biointerfaceresearch.com The carbon atom bearing the hydroxyl group (C6) resonates at approximately δ 61.52 ppm. The carbons of the thiazinane ring, C5 and C7, are found at δ 50.45 and δ 31.73 ppm, respectively. The carbons of the imidazole portion of the molecule, including the bridgehead carbon (C8a), are observed in the downfield region. biointerfaceresearch.com
In various derivatives where the hydroxyl group is replaced, the chemical shift of C6 is altered, typically shifting downfield. For example, in pyridinyloxy derivatives, the C6 carbon resonates in the range of δ 65–68 ppm. mdpi.combiointerfaceresearch.com The chemical shifts of the other core carbons (C2, C3, C5, C7, C8a) remain relatively consistent across different derivatives. mdpi.combiointerfaceresearch.combiointerfaceresearch.com
Table 2: ¹³C NMR Chemical Shifts (δ) for 5H,6H,7H-imidazo[2,1-b] mdpi.comresearchgate.netthiazin-6-ol and a Derivative
| Carbon Atom | 5H,6H,7H-imidazo[2,1-b] mdpi.comresearchgate.netthiazin-6-ol (δ ppm) biointerfaceresearch.com | 6-[(5-Chloropyridin-2-yl)oxy]-6,7-dihydro-5H-imidazo[2,1-b] mdpi.comresearchgate.netthiazine (δ ppm) mdpi.com |
|---|---|---|
| C2 | 127.68 | 128.20 |
| C3 | 121.26 | 121.80 |
| C5 | 50.45 | 48.56 |
| C6 | 61.52 | 65.33 |
| C7 | 31.73 | 28.86 |
Mass Spectrometry (MS)mdpi.combiointerfaceresearch.combiointerfaceresearch.com
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the title compound and its derivatives, confirming their elemental composition.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applicationsmdpi.combiointerfaceresearch.combiointerfaceresearch.com
LC-MS analysis is a powerful tool used in the synthesis and characterization of imidazo[2,1-b] mdpi.comresearchgate.netthiazine derivatives. For the parent compound, 6,7-Dihydro-5H-imidazo[2,1-b] mdpi.comresearchgate.netthiazin-6-ol, electrospray ionization (ESI) mass spectrometry shows a prominent protonated molecular ion [M+1]⁺ at a mass-to-charge ratio (m/z) of 157, which corresponds to the molecular formula C₆H₈N₂OS. biointerfaceresearch.com
Similarly, various derivatives exhibit the expected molecular ions in their LC-MS spectra. For instance, the 2,3-diphenyl substituted alcohol shows an [M+1]⁺ peak at m/z 309. biointerfaceresearch.com Pyridinyloxy-substituted derivatives also show intense [M+1]⁺ peaks, which serve to confirm the successful coupling of the pyridinol moiety to the imidazothiazine core. mdpi.combiointerfaceresearch.com This technique is routinely used to monitor the progress of reactions and confirm the identity of synthetic products. mdpi.com
Table 3: LC-MS Data for 5H,6H,7H-imidazo[2,1-b] mdpi.comresearchgate.netthiazin-6-ol and Derivatives
| Compound | Molecular Formula | Expected [M+1]⁺ (m/z) | Observed [M+1]⁺ (m/z) | Reference |
|---|---|---|---|---|
| 6,7-Dihydro-5H-imidazo[2,1-b] mdpi.comresearchgate.netthiazin-6-ol | C₆H₈N₂OS | 157.04 | 157 | biointerfaceresearch.com |
| 2,3-Diphenyl-6,7-dihydro-5H-imidazo[2,1-b] mdpi.comresearchgate.netthiazin-6-ol | C₁₈H₁₆N₂OS | 309.10 | 309 | biointerfaceresearch.com |
| 6-[(5-Chloropyridin-2-yl)oxy]-6,7-dihydro-5H-imidazo[2,1-b] mdpi.comresearchgate.netthiazine | C₁₁H₁₀ClN₃OS | 268.03 | 268 | mdpi.com |
X-ray Crystallographylp.edu.uamdpi.com
While a crystal structure for 5H,6H,7H-imidazo[2,1-b] mdpi.comresearchgate.netthiazin-6-ol itself is not described in the reviewed literature, X-ray diffraction studies on derivatives and related scaffolds provide invaluable, unambiguous proof of structure and stereochemistry.
Single-Crystal X-ray Diffraction Analysis of the Scaffold and Derivativeslp.edu.uamdpi.comnih.gov
The absolute confirmation of the connectivity and three-dimensional arrangement of atoms in complex heterocyclic systems is best achieved through single-crystal X-ray diffraction. mdpi.comnih.gov For the imidazo[2,1-b] mdpi.comresearchgate.netthiazine system, the spatial structure of an elimination product, 4H-benzo lp.edu.uanih.govimidazo[2,1-b] mdpi.comresearchgate.netthiazine, was established by X-ray structural analysis. This study confirmed the planar geometry of the resulting unsaturated bicyclic system, providing crucial structural information about the core scaffold after chemical transformation. lp.edu.ua
The general approach involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. mdpi.com This technique was used to unequivocally confirm the structures of various complex imidazo-fused heterocycles, validating structures proposed by other spectroscopic means like NMR. nih.gov
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 5H,6H,7H-imidazo[2,1-b] mdpi.comresearchgate.netthiazin-6-ol |
| 6,7-Dihydro-5H-imidazo[2,1-b] mdpi.comresearchgate.netthiazin-6-ol |
| 2,3-Diphenyl-6,7-dihydro-5H-imidazo[2,1-b] mdpi.comresearchgate.netthiazin-6-ol |
| 6,7-Dihydro-5Н-imidazo[2,1-b] mdpi.comresearchgate.netthiazin-6-yl methanesulfonate |
| 6-[(5-Chloropyridin-2-yl)oxy]-6,7-dihydro-5H-imidazo[2,1-b] mdpi.comresearchgate.netthiazine |
| 6-[(3,5-Dichloropyridin-2-yl)oxy]-6,7-dihydro-5H-imidazo[2,1-b] mdpi.comresearchgate.netthiazine |
Elucidation of Molecular Conformation and Intermolecular Interactions
The molecular conformation is significantly influenced by the presence of heteroatoms. The nitrogen and sulfur atoms, with their lone pairs of electrons, are key sites for intermolecular interactions. dmed.org.ua These interactions can include hydrogen-atom transfer (HAT) and single-electron transfer (SET), which are fundamental to the compound's reactivity and potential antioxidant mechanisms. dmed.org.ua The electron nature of the 6,7-dihydro-5H-imidazo[2,1-b] biointerfaceresearch.combiosynth.comthiazine core, stabilized by hyperconjugation and the influence of functional groups, plays a role in its ability to engage in these interactions and stabilize radical species. dmed.org.ua
Elemental Analysis
Elemental analysis is a fundamental technique used to verify the empirical and molecular formula of a newly synthesized compound. For 6,7-Dihydro-5H-imidazo[2,1-b] biointerfaceresearch.combiosynth.comthiazin-6-ol, which has the molecular formula C₆H₈N₂OS, elemental analysis provides experimental percentages of carbon, hydrogen, and nitrogen. biointerfaceresearch.combiosynth.com These experimentally determined values are then compared with the theoretically calculated percentages to confirm the purity and identity of the compound. biointerfaceresearch.com A close correlation between the found and calculated values supports the successful synthesis of the target molecule. biointerfaceresearch.com
The analysis for 6,7-Dihydro-5H-imidazo[2,1-b] biointerfaceresearch.combiosynth.comthiazin-6-ol has been reported, showing a strong agreement between the expected and observed elemental composition. biointerfaceresearch.com
Table 1: Elemental Analysis Data for C₆H₈N₂OS
| Element | Calculated (%) | Found (%) biointerfaceresearch.com |
|---|---|---|
| Carbon (C) | 46.13 | 46.28 |
| Hydrogen (H) | 5.16 | 5.11 |
| Nitrogen (N) | 17.93 | 18.04 |
Computational and Theoretical Investigations
Molecular Dynamics Simulations
While specific molecular dynamics (MD) simulation studies focusing exclusively on 5H,6H,7H-imidazo[2,1-b] mdpi.combiointerfaceresearch.comthiazin-6-ol are not extensively detailed in the reviewed literature, this technique is a standard computational tool often used implicitly to refine the results of molecular docking. MD simulations are crucial for understanding the dynamic stability of a ligand-protein complex over time, assessing the conformational changes of both the ligand and the target protein, and calculating binding free energies more accurately. For the broader class of imidazo[2,1-b]thiazole (B1210989) and related derivatives, docking studies provide a static snapshot of the binding pose. nih.govnih.gov Follow-up MD simulations would be a logical next step to validate the stability of the predicted interactions and the persistence of key hydrogen bonds and hydrophobic contacts within the dynamic environment of the binding pocket.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis was performed on a novel thiohydantoin-based derivative, 2,2-diphenyl-2H,3H,5H,6H,7H-imidazo[2,1-b] mdpi.combiointerfaceresearch.comthiazin-3-one, to investigate the nature of its crystal packing. researchgate.net The analysis involves mapping properties like dnorm (normalized contact distance) onto the molecular surface, where red spots indicate close intermolecular contacts. researchgate.netnih.gov
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For the imidazo[2,1-b] mdpi.combiointerfaceresearch.comthiazine (B8601807) derivative studied, the analysis revealed the following contributions to the total surface area, highlighting the importance of hydrogen-based contacts in stabilizing the crystal structure researchgate.net:
| Intermolecular Contact Type | Contribution to Crystal Packing |
| H···H | 49.4% |
| H···C/C···H | 26.6% |
| H···S/S···H | 9.1% |
| H···O/O···H | 7.1% |
This detailed breakdown demonstrates that van der Waals forces, represented primarily by H···H, H···C, and H···S interactions, are the dominant forces governing the molecular packing of this class of compounds. researchgate.net
Structure-Activity Relationship (SAR) Modeling (Computational)
Computational SAR studies are essential for transforming initial hit compounds into potent and selective drug candidates by identifying the key structural features that govern biological activity.
The development of robust QSAR models requires quantitative data on the biological activity of a series of structurally related compounds. While a specific QSAR model for 5H,6H,7H-imidazo[2,1-b] mdpi.combiointerfaceresearch.comthiazin-6-ol was not found in the literature, studies on the related 2,6-disubstituted imidazo[2,1-b] mdpi.combiointerfaceresearch.comresearchgate.netthiadiazole scaffold have provided the necessary foundation for such work. researchgate.net Researchers have synthesized and tested these related compounds, identifying derivatives with potent, low nanomolar inhibitory activity against targets like human carbonic anhydrase (hCA) isoforms and acetylcholinesterase (AChE). researchgate.net This quantitative data, with Kᵢ values ranging from 10.32 nM to 105.50 nM, is a critical prerequisite for building predictive QSAR models that can correlate specific structural modifications with changes in inhibitory potency. researchgate.net
The assessment of drug-likeness is a critical step in early-stage drug discovery, helping to predict whether a compound possesses favorable physicochemical properties for oral bioavailability. Several studies have employed in silico tools like SwissADME to evaluate derivatives of the 6,7-dihydro-5H-imidazo[2,1-b] mdpi.combiointerfaceresearch.comthiazine scaffold. mdpi.combiointerfaceresearch.com These evaluations are typically based on established guidelines such as Lipinski's Rule of Five and Veber's rules.
The findings consistently show that many synthesized derivatives of the core scaffold possess satisfactory drug-like properties. mdpi.comdmed.org.ua For instance, a series of (2-pyridinyloxy) substituted imidazo[2,1-b] mdpi.combiointerfaceresearch.comthiazines were analyzed, and it was found that the majority of the tested compounds comply with both Lipinski's and Veber's rules, indicating a high probability of good oral bioavailability. mdpi.com
Table: Predicted Drug-Likeness Parameters for Selected Imidazo[2,1-b] mdpi.combiointerfaceresearch.comthiazine Derivatives Data derived from studies utilizing the SwissADME web tool. mdpi.com
| Compound Feature | Guideline | Status |
|---|---|---|
| Molecular Weight | < 500 g/mol | Compliant |
| LogP (Lipophilicity) | < 5 | Compliant |
| Hydrogen Bond Donors | ≤ 5 | Compliant |
| Hydrogen Bond Acceptors | ≤ 10 | Compliant |
| Rotatable Bonds | ≤ 10 | Compliant |
These in silico predictions highlight the imidazo[2,1-b] mdpi.combiointerfaceresearch.comthiazine scaffold as a promising framework for developing orally active agents. mdpi.comnih.gov
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. This method has been applied to various imidazo[2,1-b]thiazole and imidazo[2,1-b]thiazine derivatives to explore their inhibitory potential against several therapeutic targets. nih.govnih.govactascientific.com These studies reveal the specific binding modes and key amino acid interactions that contribute to the affinity of the compounds.
Docking studies on related scaffolds have identified promising binding affinities and interactions with a range of protein targets, suggesting the versatility of the core structure. The results shed light on the critical interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the active site of the target protein. nih.govnih.gov
Table: Summary of Molecular Docking Studies on Related Imidazo-Fused Scaffolds
| Scaffold Type | Protein Target | Key Findings |
|---|---|---|
| Imidazo[2,1-b]thiazole | Glypican-3 (GPC-3) | Good binding affinities (-6.90 to -10.30 kcal/mol) were observed, suggesting potential as anti-cancer agents. nih.gov |
| Imidazo[2,1-b]thiazole | Focal Adhesion Kinase (FAK) | Derivatives showed strong inhibitory activities, with docking studies revealing critical interactions in the active site. nih.gov |
| Imidazo[2,1-b] mdpi.combiointerfaceresearch.comresearchgate.netthiadiazole | Fer Kinase | Compounds formed strong complexes, indicating potential as kinase inhibitors. biointerfaceresearch.com |
These computational docking results provide a rational basis for the observed biological activities and guide the structural optimization of these compounds to enhance their potency and selectivity for specific targets. nih.govnih.gov
Molecular Interactions and Biological Target Engagement Studies
Investigation of Molecular Mechanisms
The underlying mechanisms through which these compounds exert their effects are a key area of research, with studies pointing towards redox activity and profound influences on the kinetics of protein fibrillization.
Derivatives of the 6,7-dihydro-5H-imidazo[2,1-b] dmed.org.uabiointerfaceresearch.comthiazine (B8601807) scaffold have been shown to possess moderate antiradical and scavenging activity. dmed.org.ua In vitro studies using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical inhibition assay demonstrated that these compounds can effectively scavenge free radicals. dmed.org.ua The proposed mechanism for this antioxidant activity involves both hydrogen-atom transfer (HAT) and single-electron transfer (SET). dmed.org.ua The electron nature of the core imidazo[2,1-b] dmed.org.uabiointerfaceresearch.comthiazine structure, stabilized by hyper-conjugative effects and the presence of electron-withdrawing groups, is believed to be the primary determinant of this activity. dmed.org.ua The nitrogen and sulfur atoms within the heterocyclic rings, with their undivided electron pairs, may act as centers for stabilizing free radicals. dmed.org.ua
While the general antioxidant properties have been established, specific studies detailing the modulation of this redox activity under hypoxic conditions for 5H,6H,7H-imidazo[2,1-b] dmed.org.uabiointerfaceresearch.comthiazin-6-ol are not extensively documented in the available research. However, related nitro-substituted compounds, such as 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] dmed.org.uabiointerfaceresearch.comthiazine 8-oxides, have been investigated as part of programs developing hypoxia-activated prodrugs. researchgate.net
Table 1: Antioxidant Activity of Selected 6,7-dihydro-5H-imidazo[2,1-b] dmed.org.uabiointerfaceresearch.comthiazine Derivatives
| Compound ID | DPPH Inhibition (%) at 5 mM | IC50 (mM) |
| 1c | 66.3 | 3.55 |
| 3a | 63.8 | 3.71 |
| 3c | 60.5 | 4.02 |
| 3e | 64.9 | 3.65 |
| Data sourced from a study on the antiradical/scavenging activity of 29 modified derivatives of 6,7-dihydro-5H-imidazo[2,1-b] dmed.org.uabiointerfaceresearch.comthiazine. dmed.org.ua |
Studies focusing on the effect of imidazo[2,1-b] dmed.org.uabiointerfaceresearch.comthiazine derivatives on the aggregation of amyloid proteins, such as alpha-synuclein (B15492655) (α-syn), have revealed that these molecules can interfere with the initial steps of fibril formation. nih.govnih.gov The aggregation process typically begins with a "primary nucleation" phase, where soluble protein monomers start to form unstable nuclei. Research indicates that certain imidazo[2,1-b] dmed.org.uabiointerfaceresearch.comthiazine derivatives can inhibit this crucial first step. nih.govnih.govacs.org By doing so, they significantly prolong the lag phase of aggregation and help maintain a balance that favors the non-aggregated, monomeric state of the protein. nih.govnih.gov
Beyond inhibiting the initial nucleation, imidazo[2,1-b] dmed.org.uabiointerfaceresearch.comthiazine derivatives have been found to stabilize the smaller, soluble oligomeric forms of α-syn. nih.govnih.govacs.org In the complex pathway of amyloid formation, monomers assemble into oligomers, which can then proceed to form larger fibrils. The ability of these compounds to interact with and stabilize these early-stage oligomers is a key aspect of their modulatory effect, preventing or slowing their conversion into mature, insoluble fibrils. nih.govnih.gov
A significant finding is the ability of imidazo[2,1-b] dmed.org.uabiointerfaceresearch.comthiazine derivatives to redirect the pathway of fibril formation. nih.govacs.org Instead of simply blocking aggregation, these compounds can alter the process, leading to the formation of fibrils with distinct secondary structures and morphologies compared to those formed in their absence. nih.govnih.govacs.org This redirection was observed through Fourier-transform infrared (FTIR) spectroscopy, which showed that in the presence of certain derivatives, the resulting aggregates had different structural characteristics. nih.govacs.org This suggests that the compounds don't just act as simple inhibitors but as modulators that can influence the final structure of the aggregated species. nih.gov
Studies of Protein Aggregation Modulation
The potential of the imidazo[2,1-b] dmed.org.uabiointerfaceresearch.comthiazine scaffold to interfere with pathological protein aggregation is a primary focus of its biological investigation.
The aggregation of the α-syn protein is a hallmark of neurodegenerative disorders like Parkinson's disease. nih.govnih.gov A series of synthesized imidazo[2,1-b] dmed.org.uabiointerfaceresearch.comthiazine derivatives have been specifically tested for their ability to inhibit the amyloid aggregation of α-syn. nih.gov These studies have successfully identified several derivatives with potent anti-amyloid properties. nih.govacs.org The research highlights that the core imidazo[2,1-b] dmed.org.uabiointerfaceresearch.comthiazine framework is crucial for this activity. nih.gov The mechanism of inhibition is multifaceted, involving the inhibition of primary nucleation, stabilization of oligomers, and redirection of the aggregation pathway, collectively reducing the formation of mature amyloid fibrils. nih.govnih.govacs.org
Table 2: Effects of Imidazo[2,1-b] dmed.org.uabiointerfaceresearch.comthiazine Derivatives on Alpha-Synuclein Aggregation
| Compound ID | Key Structural Feature | Observed Effect on α-syn Aggregation |
| 2c | Unsubstituted imidazo[2,1-b] dmed.org.uabiointerfaceresearch.comthiazine system | Strongest reduction in aggregation; redirects fibril formation. nih.govacs.org |
| 2e | Phenylcarbamate fragment (Boc-protected aniline) | Achieved one of the highest half-time ratios for aggregation; redirects fibril formation. nih.govacs.org |
| 2j | Substituted benzimidazo[2,1-b] dmed.org.uabiointerfaceresearch.comthiazine | Achieved a high half-time ratio; redirects fibril formation. nih.govacs.org |
| 5a | Imidazo[2,1-b] dmed.org.uabiointerfaceresearch.comthiazine | Displayed a significant effect on aggregation half-time and fluorescence intensity. nih.gov |
| Data sourced from a study investigating imidazo[2,1-b] dmed.org.uabiointerfaceresearch.comthiazine derivatives as modulators of alpha-synuclein amyloid aggregation. nih.govacs.org |
Receptor and Enzyme Interaction Studies
The imidazo[2,1-b] mdpi.comnih.govthiazine structure has been used as a basis for developing ligands that interact with specific receptors and enzymes, highlighting its potential as a versatile scaffold for targeted drug design. nih.gov
GPR18 and GPR55 are orphan G protein-coupled receptors (GPCRs) that have emerged as potential therapeutic targets for conditions like inflammatory diseases. nih.gov While not involving 5H,6H,7H-imidazo[2,1-b] mdpi.comnih.govthiazin-6-ol directly, bicyclic imidazole-4-one derivatives with the same core imidazo[2,1-b] mdpi.comnih.govthiazine structure have been developed as antagonists for these receptors.
A comprehensive structure-activity relationship (SAR) study of 49 such derivatives led to the identification of specific antagonists for both GPR18 and GPR55. The mechanism of antagonism involves the binding of these compounds to the receptors, which in turn blocks the activation induced by agonists. For instance, in β-arrestin recruitment assays, these compounds inhibit the activation of human GPR18 by tetrahydrocannabinol (THC). nih.gov
Key findings from these studies include:
(Z)-(2,3-Difluorobenzylidene)-6,7-dihydro-2H-imidazo[2,1-b] mdpi.comnih.govthiazin-3(5H)-one was identified as a selective GPR55 antagonist.
(Z)-2-(3-(4-chlorobenzyloxy)benzylidene)-6,7-dihydro-2H-imidazo[2,1-b] mdpi.comnih.govthiazin-3(5H)-one was found to be the most potent and selective GPR18 antagonist from the series.
A subsequent study aimed at optimizing this GPR18 antagonist led to (Z)-2-(3-(6-(4-chlorophenoxy)hexyloxy)benzylidene)-6,7-dihydro-2H-imidazo[2,1-b] mdpi.comnih.govthiazin-3(5H)-one , which demonstrated a complete blockade of THC-induced GPR18 activation, unlike its predecessor which only showed partial inhibition. nih.gov
Table 1: GPR18 and GPR55 Antagonist Activity of Imidazo[2,1-b] mdpi.comnih.govthiazine Derivatives This table is interactive. You can sort and filter the data.
| Compound Name | Target Receptor | Potency (IC₅₀) | Selectivity Notes | Reference |
|---|---|---|---|---|
| (Z)-(2,3-Difluorobenzylidene)-6,7-dihydro-2H-imidazo[2,1-b] mdpi.comnih.govthiazin-3(5H)-one | GPR55 | 3.15 µM | Selective vs. GPR18, CB₁, CB₂ | |
| (Z)-2-(3-(4-chlorobenzyloxy)benzylidene)-6,7-dihydro-2H-imidazo[2,1-b] mdpi.comnih.govthiazin-3(5H)-one | GPR18 | 0.279 µM | >36-fold vs. CB₁/GPR55; 14-fold vs. CB₂ | |
| (Z)-2-(3-(6-(4-chlorophenoxy)hexyloxy)benzylidene)-6,7-dihydro-2H-imidazo[2,1-b] mdpi.comnih.govthiazin-3(5H)-one | GPR18 | 0.650 µM | Improved selectivity vs. CB receptors | nih.gov |
The anti-inflammatory potential of compounds related to the imidazo[2,1-b] mdpi.comnih.govthiazine family has been linked to the modulation of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). nih.gov While direct studies on 5H,6H,7H-imidazo[2,1-b] mdpi.comnih.govthiazin-6-ol are limited, research on the related imidazo[2,1-b] mdpi.comnih.govthiadiazole scaffold provides insight into this mechanism. nih.govresearchgate.net
Molecular docking studies were conducted to explore the theoretical binding interactions between a series of 2,6-diaryl-imidazo[2,1-b] mdpi.comnih.govthiadiazole derivatives and the active sites of COX-1 and COX-2 enzymes. nih.gov These computational analyses help to predict how the compounds might inhibit enzyme function. One of the synthesized compounds in the study exhibited a higher theoretical inhibition of COX-2 compared to the standard drug, diclofenac, suggesting a potential for selective COX-2 inhibition which is often a goal in developing anti-inflammatory drugs with fewer gastrointestinal side effects. nih.gov
In Vitro Studies of Biological Activity (Focus on Molecular Mechanisms)
In vitro assays have been crucial in elucidating the specific biological activities of the 6,7-dihydro-5H-imidazo[2,1-b] mdpi.comnih.govthiazine scaffold at the molecular level.
A series of 29 derivatives of 6,7-dihydro-5H-imidazo[2,1-b] mdpi.comnih.govthiazine were assessed for their ability to scavenge free radicals using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical inhibition assay. biopolymers.org.uadmed.org.ua The studies found that these compounds generally possess a moderate level of antiradical activity. biopolymers.org.ua The mechanism is thought to involve both hydrogen-atom transfer (HAT) and single-electron transfer (SET), where the nitrogen and sulfur atoms in the heterocyclic rings, along with certain substituents, help to stabilize free radicals. researchgate.net
For the most active compounds, IC₅₀ values (the concentration required to scavenge 50% of DPPH radicals) were determined. dmed.org.ua The highest activity was noted for derivatives with specific electron-withdrawing groups on attached pyridine (B92270) rings. researchgate.net
Table 2: DPPH Radical Scavenging Activity of Selected 6,7-dihydro-5H-imidazo[2,1-b] mdpi.comnih.govthiazine Derivatives This table is interactive. You can sort and filter the data.
| Compound ID | % DPPH Inhibition (at 5 mM) | IC₅₀ Value | Reference |
|---|---|---|---|
| 1c | 64.6 ± 2.3% | Determined for most active | researchgate.net |
| 3a | 58.5 ± 1.0% | Determined for most active | researchgate.net |
| 3c | 66.3 ± 2.5% | Determined for most active | researchgate.net |
| 3e | >60% (visual estimate from chart) | Determined for most active | researchgate.netresearchgate.net |
The imidazo[2,1-b] mdpi.comnih.govthiazine scaffold has been investigated for its antifungal properties against clinically relevant fungal pathogens. biointerfaceresearch.com A study involving various (2-pyridinyloxy)substituted imidazo[2,1-b] mdpi.comnih.govthiazine derivatives demonstrated specific activity against both yeast and mold species. biointerfaceresearch.com
The mechanism of action is attributed to the chemical structure of the compounds, which can interfere with fungal cellular processes. The presence of the sulfur-containing thiazine ring is often highlighted in related heterocyclic systems for its ability to penetrate microbial cell walls. mdpi.com
Specific findings include:
Derivatives such as 6-[(5-сhloropyridin-2-yl)oxy]-6,7-dihydro-5H-imidazo[2,1-b] mdpi.comnih.govthiazine and 6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b] mdpi.comnih.govthiazine were active against Candida albicans. biointerfaceresearch.com
Another derivative, 3-[(3,5-dichloropyridin-2-yl)oxy]-3,4-dihydro-2H-benzo nih.govimidazo[2,1-b] mdpi.comnih.govthiazine , showed the best activity against Aspergillus niger, with a minimum inhibitory concentration (MIC) of 15.62 µg/mL. biointerfaceresearch.com
Table 3: Antifungal Activity of Imidazo[2,1-b] mdpi.comnih.govthiazine Derivatives This table is interactive. You can sort and filter the data.
| Compound Name | Target Organism | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 6-[(5-сhloropyridin-2-yl)oxy]-6,7-dihydro-5H-imidazo[2,1-b] mdpi.comnih.govthiazine | Candida albicans | Antifungal Activity | Active | biointerfaceresearch.com |
| 6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b] mdpi.comnih.govthiazine | Candida albicans | Antifungal Activity | Active | biointerfaceresearch.com |
| 3-[(3,5-dichloropyridin-2-yl)oxy]-3,4-dihydro-2H-benzo nih.govimidazo[2,1-b] mdpi.comnih.govthiazine | Aspergillus niger | MIC | 15.62 µg/mL | biointerfaceresearch.com |
Antibacterial Activity Against Specific Microorganisms (e.g., Mycobacterium tuberculosis complex, Proteus mirabilis)
The imidazo[2,1-b]thiazole (B1210989) scaffold and its related fused heterocyclic systems have been a subject of significant interest in the search for new antimicrobial agents. nih.gov Research has particularly focused on their potential against Mycobacterium tuberculosis, the causative agent of tuberculosis, due to the emergence of multidrug-resistant strains. ucl.ac.uknih.gov
Studies on a series of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives have demonstrated potent antitubercular activity. nih.gov Several of these compounds exhibited significant minimum inhibitory concentrations (MICs) against the H37Rv strain of Mycobacterium tuberculosis. nih.gov Specifically, derivatives featuring chloro, nitro, and methoxy (B1213986) substitutions on the aryl ring showed promising results, with MIC values as low as 1.6 µg/mL. nih.gov This level of activity is comparable to standard antitubercular drugs like isoniazid. nih.gov Molecular docking studies suggest these compounds may act by inhibiting the DprE1 enzyme, a crucial component in the mycobacterial cell wall synthesis pathway. nih.gov
Beyond the benzimidazo[2,1-b]thiazole series, other related structures have also been evaluated. Novel imidazo[2,1-b] nih.govnih.govdoaj.orgthiadiazole (ITD) compounds have shown very high anti-tuberculosis activities at low concentrations. nih.gov Furthermore, derivatives of the closely related imidazo[2,1-b] nih.govnih.govoxazine scaffold have been identified with potent activity against M. tuberculosis H37Rv and various clinical isolates, with some demonstrating a greater reduction in mycobacterial load in infected macrophages than reference drugs like rifampicin (B610482) and pretomanid (B1679085). ucl.ac.uknih.gov While these findings are for related heterocyclic systems, they underscore the potential of the broader imidazo-fused scaffold in developing new antitubercular agents.
While many derivatives of imidazo[2,1-b] nih.govnih.govdoaj.orgthiadiazoles and other related thiazines have been explored for general antibacterial potential against Gram-positive and Gram-negative bacteria, specific research detailing the activity of "5H,6H,7H-imidazo[2,1-b] nih.govnih.govthiazin-6-ol" against Proteus mirabilis is not prominently available in the reviewed literature. doaj.orgresearchgate.netactascientific.cominnovareacademics.in
Table 1: Antitubercular Activity of Benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide Derivatives against M. tuberculosis H37Rv
| Compound ID | Substituent (R) | MIC (µg/mL) |
| 5b | 4-Chloro | 1.6 |
| 5d | 4-Nitro | 1.6 |
| 5h | 4-Methoxy | 1.6 |
| Isoniazid | Standard | 1.6 |
| Pyrazinamide | Standard | 3.2 |
| Streptomycin | Standard | 6.25 |
| Data sourced from a study on 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives. nih.gov |
Evaluation of Modulatory Effects on Cellular Pathways (e.g., cell viability in neuroblastoma cells in the context of aggregation studies)
Derivatives of the imidazo[2,1-b] nih.govnih.govthiazine framework have been investigated for their potential to modulate pathways related to neurodegenerative diseases, specifically as inhibitors of alpha-synuclein (α-syn) amyloid aggregation, a hallmark of Parkinson's disease. nih.govacs.org These studies have included assessments of the compounds' effects on the viability of neuroblastoma cells to understand their cytotoxic profiles. nih.gov
In one such study, the impact of several imidazo[2,1-b] nih.govnih.govthiazine derivatives on neuroblastoma cell viability was measured. nih.gov When applied alone, some compounds significantly reduced cell viability. nih.gov For instance, compound 2c and compound 5e both decreased cell viability to (41 ± 4)% compared to the buffer control. nih.gov Other derivatives, such as 2e and 2j , had a less pronounced negative effect on the cells. nih.gov
Crucially, the study also evaluated how these compounds affected the cytotoxicity induced by pre-formed α-syn aggregates. nih.gov In the presence of these toxic fibrils, which reduced cell viability to (45 ± 5)%, most of the tested compounds showed little to no protective effect. nih.gov However, compound 2j stood out by significantly mitigating the aggregate-induced cytotoxicity, resulting in a much higher cell viability of (59 ± 6)%. nih.gov This suggests that compound 2j possesses a dual function: it not only interferes with the formation of aggregates but also reduces the toxicity of the aggregates themselves. nih.gov These results indicate that imidazo[2,1-b] nih.govnih.govthiazine derivatives can influence cellular pathways related to protein aggregation and cytotoxicity, with specific substitutions on the core structure playing a key role in their biological effect. nih.govacs.org
Table 2: Effect of Imidazo[2,1-b] nih.govnih.govthiazine Derivatives on Neuroblastoma Cell Viability
| Compound | Cell Viability (Compound Alone) | Cell Viability (Compound + α-syn Fibrils) |
| Buffer Control | (69 ± 4)% | N/A |
| Fibril Control | N/A | (45 ± 5)% |
| 2c | (41 ± 4)% | (40 ± 4)% |
| 2e | (56 ± 6)% | (38 ± 4)% |
| 2j | (50 ± 7)% | (59 ± 6)% |
| 5e | (41 ± 4)% | (43 ± 4)% |
| Data reflects the percentage of viable neuroblastoma cells after treatment, as reported in studies on α-syn aggregation inhibitors. nih.gov |
Advanced Applications and Material Science Research
Role as Pharmacophore in Scaffold Design
The imidazo[2,1-b] bohrium.combohrium.comthiazine (B8601807) framework is recognized as a significant pharmacophore in modern drug discovery. A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. The imidazo[2,1-b] bohrium.combohrium.comthiazine scaffold provides a rigid and defined orientation of substituents, making it an attractive starting point for designing new biologically active compounds.
Researchers have successfully synthesized and evaluated various derivatives of this scaffold, demonstrating a broad spectrum of pharmacological activities. For instance, derivatives of 6,7-dihydro-5H-imidazo[2,1-b] bohrium.combohrium.comthiazine have shown promising anti-inflammatory properties. mdpi.comdmed.org.ua The fusion of the imidazole (B134444) and thiazine rings creates a hybrid molecule that combines features of both, leading to novel therapeutic potential. mdpi.com
Furthermore, the scaffold has been investigated for its role in developing anticancer agents and modulators of amyloid aggregation, which is implicated in neurodegenerative diseases like Parkinson's. nih.govacs.orgekb.eg Studies have shown that certain imidazo[2,1-b] bohrium.combohrium.comthiazine derivatives can inhibit the aggregation of alpha-synuclein (B15492655) and redirect the formation of fibrils, highlighting their potential in creating potent, small-molecule inhibitors for such conditions. nih.govacs.org The combination of the imidazole and thiazine moieties within this fused system is a key area of interest for creating new therapeutic agents. nih.govgoogle.com
The versatility of this scaffold allows for chemical modifications at various positions, enabling the fine-tuning of its biological and pharmacokinetic properties. This has led to the identification of compounds with significant activity, such as those acting on benzodiazepine (B76468) receptors and those with antioxidant capabilities. dmed.org.uanih.gov The collective findings underscore that the imidazo[2,1-b] bohrium.combohrium.comthiazine structure is a promising candidate for further synthetic and pharmaceutical applications. nih.govnih.gov
Exploration in Organic Light-Emitting Diodes (OLEDs)
The unique electronic properties of heterocyclic compounds are increasingly being harnessed in the field of material science, particularly for organic light-emitting diodes (OLEDs). While direct research on 5H,6H,7H-imidazo[2,1-b] bohrium.combohrium.comthiazin-6-ol in OLEDs is limited, a closely related and structurally analogous core, 5H-Benzo[d]benzo nih.govnih.govimidazo[2,1-b] bohrium.combohrium.comthiazine (BBIT), has been successfully developed and studied, providing a strong model for the potential of this heterocyclic system. nih.govnih.govfrontiersin.orgresearchgate.net
In OLED technology, particularly for high-efficiency devices, bipolar host materials are crucial. These materials can transport both holes and electrons, ensuring a balanced charge recombination within the emissive layer, which is essential for maximizing device efficiency. nih.govresearchgate.net A common strategy for creating bipolar hosts is to combine an electron-donating unit with an electron-accepting (or electron-deficient) unit within the same molecule. researchgate.netscut.edu.cn
Research has demonstrated that the benzo-fused analogue of the imidazo[2,1-b] bohrium.combohrium.comthiazine scaffold, BBIT, serves as an excellent novel electron-acceptor core. nih.govnih.govfrontiersin.org In this design, the benzimidazole (B57391) portion of the fused system imparts an electron-deficient character, facilitating electron transport, while the benzothiazine acts as the structural backbone. nih.govfrontiersin.org By tethering electron-rich donor groups like carbazole (B46965) to this BBIT core, researchers have synthesized new bipolar host materials (e.g., CzBBIT and 2CzBBIT). nih.govnih.gov These materials exhibit the balanced charge transport necessary for high-performance OLEDs. nih.gov The successful use of the BBIT core suggests that the fundamental imidazo[2,1-b] bohrium.combohrium.comthiazine structure possesses the intrinsic electron-accepting properties needed for such applications.
Table 1: Performance of OLEDs Using a Bipolar Host with a Benzimidazo[1,2-a] bohrium.combohrium.combenzothiazine (BBIT) Core
| Host Material | Emitter | Max. External Quantum Efficiency (EQE) | Device Type |
| CzBBIT | IAcTr-out (Green TADF) | 23.3% | Solution-Processable TADF-OLED |
| 2CzBBIT | IAcTr-out (Green TADF) | 18.7% | Solution-Processable TADF-OLED |
Data sourced from studies on BBIT-based host materials. nih.govnih.gov
Achieving high triplet energy (ET) is one of the most significant challenges in developing host materials for blue phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. bohrium.comfrontiersin.orgnih.gov The host's triplet energy must be higher than that of the dopant emitter to prevent the undesirable back-transfer of energy, which would otherwise quench the emission and drastically lower the device's efficiency. nih.govresearchgate.net
The development of materials based on the BBIT core has shown that this structural class can achieve very high triplet energies. nih.govnih.govfrontiersin.org Specifically, the synthesized host materials CzBBIT and 2CzBBIT exhibit a high ET of 3.0 eV. nih.govnih.gov This high energy level is partly attributed to the non-conjugated sp³-hybridized methylene (B1212753) bridge within the thiazine ring structure. nih.govfrontiersin.org This bridge interrupts the electron delocalization across the molecule, which is a key strategy for maintaining a high triplet energy. nih.govfrontiersin.orgnih.gov The ability to achieve such high triplet energies makes the imidazo[2,1-b] bohrium.combohrium.comthiazine scaffold a promising candidate for developing universal host materials suitable for efficient blue, green, and red OLEDs. scut.edu.cnrsc.org
Corrosion Inhibition Studies of Related Thiazole-Substituted Compounds (Methodological Link)
While 5H,6H,7H-imidazo[2,1-b] bohrium.combohrium.comthiazin-6-ol itself has not been extensively studied as a corrosion inhibitor, the thiazole (B1198619) ring within its structure is a well-established and effective pharmacophore for corrosion inhibition. semanticscholar.orgscispace.com The study of thiazole derivatives provides a strong methodological and conceptual link to the potential application of imidazo[2,1-b] bohrium.combohrium.comthiazine compounds in materials protection.
Thiazole derivatives are recognized as efficient corrosion inhibitors for a variety of metals and alloys, including steel, copper, and zinc, in acidic environments. bohrium.comsemanticscholar.orgscispace.com Their effectiveness stems from the presence of heteroatoms (nitrogen and sulfur) and delocalized pi electrons in the aromatic ring. semanticscholar.orgscispace.com These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective layer that blocks the corrosive medium. scispace.comnih.gov
The mechanism of inhibition typically involves the sharing of electrons between the heteroatoms and the vacant d-orbitals of the metal, as well as the interaction of the pi electrons with the metal surface. scispace.com This adsorption process, which often follows the Langmuir adsorption isotherm, can be either physical or chemical in nature and creates a barrier that significantly reduces the rate of corrosion. bohrium.comnih.gov Given that the 5H,6H,7H-imidazo[2,1-b] bohrium.combohrium.comthiazin-6-ol molecule contains this same crucial thiazole moiety, along with an additional nitrogen-rich imidazole ring, it is a strong candidate for future investigation as a potentially highly effective corrosion inhibitor.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Pathways
The synthesis of the imidazo[2,1-b] acs.orgmdpi.comthiazin-6-ol core and its derivatives is a critical area for innovation. Current established methods provide a solid foundation, but the development of more efficient, atom-economical, and versatile synthetic routes is a key objective for future research.
One established pathway involves the reaction of an appropriate imidazole-2-thiol with 2-(chloromethyl)oxirane (epichlorohydrin) in the presence of a base like sodium hydroxide. biointerfaceresearch.com This straightforward method provides good yields of the target 6-hydroxy core structure. biointerfaceresearch.com However, recent advancements have introduced more sophisticated and novel approaches. A notable example is the gold(I) chloride-promoted cyclization of 2-alkynylthioimidazoles, which offers an atom-economic way to construct the imidazo[2,1-b] acs.orgmdpi.comthiazine (B8601807) ring system. acs.orgnih.gov This method has been successfully employed to synthesize a library of derivatives for biological screening. acs.orgnih.gov
Future synthetic explorations could focus on one-pot, multi-component reactions, which are highly valued for their efficiency and ability to generate molecular diversity rapidly. researchgate.net The development of stereoselective syntheses is also a crucial unexplored avenue, given the chiral center at the C6 position.
| Synthetic Method | Key Reagents | Description | References |
| Classical Cyclization | Imidazole-2-thiol, 2-(chloromethyl)oxirane, NaOH | A direct two-component reaction to form the hydroxylated thiazinone ring. | biointerfaceresearch.com |
| Gold-Catalyzed Cyclization | 2-Alkynylthioimidazoles, AuCl | An atom-economic intramolecular cyclization reaction promoted by a gold catalyst. | acs.orgnih.govnih.gov |
| One-Pot Condensation | Aldehyde, Thiohydantoin, Dimedone | A three-component, solvent-free reaction used for related benzo-fused imidazo-thiazines, suggesting potential for adaptation. | researchgate.net |
Comprehensive Mechanistic Elucidation of Biological Activities
While the imidazo[2,1-b] acs.orgmdpi.comthiazine scaffold has been associated with various biological activities including anti-inflammatory, antimicrobial, and antitumor properties, the specific mechanisms of action are often not fully understood. mdpi.combiointerfaceresearch.com A significant recent finding is the ability of certain imidazo[2,1-b] acs.orgmdpi.comthiazine derivatives to modulate the aggregation of alpha-synuclein (B15492655), a protein implicated in Parkinson's disease. acs.orgnih.gov
Initial investigations reveal that these compounds may act through multiple pathways. acs.orgnih.gov They have been shown to inhibit the primary nucleation process of protein aggregation, shift the monomer-fibril equilibrium toward the non-aggregated state, and stabilize smaller, potentially less toxic, oligomeric species of alpha-synuclein. acs.orgnih.govnih.gov Furthermore, they can redirect the aggregation pathway, leading to the formation of fibrils with different secondary structures and morphologies. acs.orgnih.gov One derivative was also found to reduce the cytotoxic effects of alpha-synuclein fibrils. acs.org
Despite these promising results, a comprehensive elucidation of the molecular mechanisms is required. Future research should aim to identify the specific binding sites on target proteins like alpha-synuclein, characterize the kinetics of interaction in greater detail, and understand how different functional groups on the thiazine ring contribute to the observed biological effects.
Exploration of Stereoisomeric Effects on Molecular Interactions
The 5H,6H,7H-imidazo[2,1-b] acs.orgmdpi.comthiazin-6-ol molecule possesses a stereocenter at the C6 carbon, where the hydroxyl group is attached. biointerfaceresearch.com This means the compound can exist as two distinct enantiomers (R and S isomers). Most reported syntheses to date produce a racemic mixture, meaning an equal mixture of both enantiomers. biointerfaceresearch.com
A critical and largely unexplored area of research is the study of the stereoisomeric effects on the molecule's biological activity. It is common in pharmacology for one enantiomer of a chiral drug to be significantly more active or have a different biological profile than the other. The structure-activity relationships of related heterocyclic compounds have shown that the introduction of specific groups can modulate cytotoxic activity, and it is highly probable that stereochemistry plays a defining role. nih.gov
Future work must focus on the separation of the enantiomers of 5H,6H,7H-imidazo[2,1-b] acs.orgmdpi.comthiazin-6-ol and its derivatives. Subsequently, the individual enantiomers should be tested in biological assays to determine if one is more potent or selective for a particular target. This will provide a deeper understanding of the three-dimensional interactions between the compound and its biological partners and is essential for the development of more effective and specific therapeutic agents.
Design of Next-Generation Imidazo[2,1-b]acs.orgmdpi.comthiazin-6-ol Analogs
The core structure of 5H,6H,7H-imidazo[2,1-b] acs.orgmdpi.comthiazin-6-ol is a versatile template for the design of new analogs with tailored properties. The hydroxyl group at the C6 position is a particularly useful chemical handle for modification. Researchers have already begun to explore this by synthesizing hybrid molecules that attach various substituted pyridine (B92270) rings to the core scaffold via an ether linkage at this position. mdpi.combiointerfaceresearch.combiointerfaceresearch.com
The design of next-generation analogs should proceed in several directions. This includes further exploring substitutions at the C6 position, as well as modifying the imidazo-thiazine ring system itself. For example, substituents could be added at the C2 and C3 positions of the imidazole (B134444) ring, as demonstrated by the synthesis of 2,3-diphenyl derivatives. mdpi.combiointerfaceresearch.com This strategy allows for the exploration of structure-activity relationships (SAR) to identify which modifications enhance desired biological activities.
Inspiration can also be drawn from work on related heterocyclic systems. For instance, new series of imidazo[2,1-b]thiazole (B1210989) analogs containing a methyl sulfonyl pharmacophore have been designed as selective COX-2 inhibitors. nih.govnih.gov Applying similar medicinal chemistry strategies to the imidazo[2,1-b] acs.orgmdpi.comthiazin-6-ol scaffold could lead to the discovery of agents with entirely new biological targets.
| Analog Design Strategy | Modification Site | Potential Application/Goal | References |
| Hybrid Molecule Synthesis | C6-OH position | Linkage of other pharmacophores (e.g., pyridine) to create hybrid compounds with potentially synergistic or novel activities. | mdpi.combiointerfaceresearch.combiointerfaceresearch.com |
| Core Ring Substitution | C2 and C3 positions | Introduction of aryl or other groups to modulate lipophilicity, steric bulk, and electronic properties to improve potency and selectivity. | mdpi.combiointerfaceresearch.com |
| Pharmacophore Grafting | General scaffold | Incorporation of known pharmacophoric groups (e.g., methyl sulfonyl) to target specific enzymes like COX-2. | nih.govnih.gov |
| Benzo-annulation | Imidazole ring | Fusion of a benzene (B151609) ring to create a benzimidazo[2,1-b] acs.orgmdpi.comthiazine core for applications in materials science or as new biological agents. | nih.gov |
Integration of Advanced Computational Approaches for Predictive Modeling
To accelerate the design and discovery of novel imidazo[2,1-b] acs.orgmdpi.comthiazin-6-ol analogs, the integration of advanced computational methods is essential. These in silico techniques can predict the properties of virtual compounds before they are synthesized, saving significant time and resources. nih.gov
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to establish a mathematical relationship between the structural features of a series of compounds and their biological activity. nih.gov This allows researchers to predict the potency of newly designed analogs.
Molecular Docking: This technique simulates the binding of a molecule into the active site of a biological target, such as an enzyme or receptor. nih.gov It can be used to predict the binding affinity and orientation of imidazo[2,1-b] acs.orgmdpi.comthiazin-6-ol derivatives, providing insight into their mechanism of action at the atomic level.
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov Evaluating these properties early in the drug discovery process is crucial for identifying compounds with favorable pharmacokinetic profiles and avoiding late-stage failures.
By combining these computational approaches, researchers can build predictive models to prioritize the synthesis of the most promising candidates, thereby streamlining the path toward identifying potent and effective agents for therapeutic or other applications. nih.gov
Q & A
Q. Basic
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups, particularly for the hydroxyl and thiazine protons. Compare with NIST reference data for similar heterocycles ().
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns, especially for imidazo-thiazin core stability.
- TLC : Use silica gel plates with CHCl₃:CH₃OH (95:5) for rapid reaction monitoring ().
How can researchers resolve contradictory data in reaction yields or purity across studies?
Advanced
Contradictions often arise from unoptimized variables (e.g., solvent polarity, temperature gradients). A systematic approach includes:
- Factorial design : Test variables like solvent (ethanol vs. methanol), temperature (70–90°C), and catalyst (TEA vs. K₂CO₃) to identify dominant factors ().
- Theoretical alignment : Revisit the reaction mechanism (e.g., nucleophilic vs. electrophilic pathways) to explain yield disparities. For example, ethanol’s polarity may favor hydrazine activation over methanol ().
- Cross-validation : Replicate protocols from conflicting studies under identical conditions to isolate procedural differences ().
What advanced computational or AI-driven methods can optimize the synthesis or functionalization of this compound?
Q. Advanced
- COMSOL Multiphysics integration : Model reaction kinetics and heat transfer to predict optimal reflux conditions ().
- Machine learning (ML) : Train models on existing imidazo-thiazin synthesis datasets to recommend solvent/reagent combinations for novel derivatives.
- Automated experimentation : Use robotic platforms for high-throughput screening of reaction parameters (e.g., stoichiometry, solvent mixtures) ().
How should researchers align their work with theoretical frameworks in heterocyclic chemistry?
Q. Basic/Advanced
- Mechanistic theory : Anchor synthesis routes in electron-deficient thiazine ring reactivity, leveraging nucleophilic attack at the C6 position ().
- Paradigm selection : Adopt a positivist approach to iteratively test hypotheses (e.g., steric effects of substituents on cyclization) ().
- Literature gaps : Identify understudied areas, such as the role of hydrogen bonding in hydroxyl group stabilization during crystallization ().
What are the challenges in scaling up laboratory synthesis to pilot-scale production while maintaining yield?
Q. Advanced
- Process control : Implement membrane separation technologies () to isolate intermediates during continuous flow synthesis.
- Heat management : Optimize heat dissipation in larger reactors to prevent thermal degradation of the hydroxyl group.
- Reagent recovery : Use ethanol distillation loops to recycle solvents and reduce costs ().
How can researchers design experiments to explore novel bioactivity of this compound?
Q. Advanced
- Structure-activity relationship (SAR) : Synthesize derivatives with substituents at C3/C7 and screen against target enzymes (e.g., kinases) using SPR or fluorescence assays.
- In silico docking : Use AutoDock Vina to predict binding affinities with protein targets, prioritizing high-scoring analogs for synthesis ().
What methodological pitfalls should be avoided when synthesizing or analyzing this compound?
Q. Basic
- Overlooking stereochemistry : Use chiral HPLC or circular dichroism (CD) to confirm racemization absence in the thiazine ring.
- Impurity masking : Avoid TLC co-elution by employing two solvent systems (e.g., ethyl acetate/hexane and CHCl₃/CH₃OH) ().
How can contradictory spectral data (e.g., NMR shifts) be reconciled across studies?
Q. Advanced
- Solvent calibration : Report chemical shifts using deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) and reference internal standards (TMS).
- Dynamic effects : Account for temperature-dependent conformational changes (e.g., hydroxyl group tautomerism) using variable-temperature NMR ().
What interdisciplinary approaches enhance the study of this compound’s physicochemical properties?
Q. Advanced
- Hybrid DFT-MD simulations : Combine density functional theory (DFT) with molecular dynamics to predict solubility and stability in aqueous/organic matrices.
- Synchrotron X-ray diffraction : Resolve crystal packing effects on hydroxyl group hydrogen bonding ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
